![molecular formula C22H20N2O5S B4113265 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)
2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid
Overview
Description
2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, commonly known as DASA-58, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASA-58 is a sulfonamide-based inhibitor that targets the tumor necrosis factor receptor-associated factor 6 (TRAF6) protein, which plays a crucial role in various cellular signaling pathways.
Mechanism of Action
DASA-58 inhibits the activation of 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, a protein that plays a crucial role in various cellular signaling pathways, including the NF-κB pathway. 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is involved in the activation of NF-κB by promoting the ubiquitination and degradation of the inhibitor of kappa B (IκB), which normally prevents NF-κB from entering the nucleus and activating gene expression. By inhibiting 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, DASA-58 prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, DASA-58 has been shown to reduce the severity of autoimmune diseases in animal models. However, further research is needed to fully understand the biochemical and physiological effects of DASA-58.
Advantages and Limitations for Lab Experiments
One advantage of using DASA-58 in lab experiments is its specificity for 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid. DASA-58 has been shown to specifically inhibit 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid without affecting other proteins involved in cellular signaling pathways. Additionally, DASA-58 has been shown to have low toxicity in animal models. However, one limitation of using DASA-58 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of DASA-58. One direction is to further study the biochemical and physiological effects of DASA-58 in animal models and human clinical trials. Another direction is to explore the potential use of DASA-58 in the treatment of other diseases, such as inflammatory bowel disease and psoriasis. Additionally, researchers can explore the development of more efficient synthesis methods for DASA-58 to facilitate its use in lab experiments and potential clinical applications.
Scientific Research Applications
DASA-58 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. DASA-58 has also been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, DASA-58 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[[3-[(3,4-dimethylphenyl)sulfamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-14-10-11-17(12-15(14)2)24-30(28,29)18-7-5-6-16(13-18)21(25)23-20-9-4-3-8-19(20)22(26)27/h3-13,24H,1-2H3,(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVESVIASOAIPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-[(3,4-Dimethylphenyl)sulfamoyl]benzoyl]amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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